3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate
Overview
Description
The compound “3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a common motif in many bioactive compounds . The 2,4-dichlorophenyl group is a type of halogenated phenyl group, which is often seen in pharmaceuticals and agrochemicals due to its ability to enhance bioactivity . The 3-phenylpropanoate group is a type of aromatic ester, which is commonly used in the synthesis of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring, a dichlorinated phenyl ring, and a phenylpropanoate ester group. The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers in the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester group, the dichlorinated phenyl ring, and the chromene ring. The ester could undergo hydrolysis or transesterification reactions. The dichlorinated phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorinated phenyl ring could increase its lipophilicity, while the ester group could enhance its reactivity .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2,4-dichlorophenyl)-4-oxochromen-7-yl] 3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O4/c25-16-7-9-18(21(26)12-16)20-14-29-22-13-17(8-10-19(22)24(20)28)30-23(27)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-14H,6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPBQSGJNLYSAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161235 | |
Record name | 3-(2,4-Dichlorophenyl)-4-oxo-4H-1-benzopyran-7-yl benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449147-62-0 | |
Record name | 3-(2,4-Dichlorophenyl)-4-oxo-4H-1-benzopyran-7-yl benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449147-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dichlorophenyl)-4-oxo-4H-1-benzopyran-7-yl benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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